(4-Piperidylphenyl)(2-thienylsulfonyl)amine
Description
(4-Piperidylphenyl)(2-thienylsulfonyl)amine is a sulfonamide derivative featuring a piperidine-substituted phenyl group linked to a 2-thienylsulfonyl moiety. This compound is structurally characterized by a sulfonamide bridge (-SO₂-NH-) connecting a 4-piperidylphenyl group and a thiophene ring. The piperidine ring introduces basicity and conformational flexibility, while the thienylsulfonyl group contributes to π-π stacking interactions and electron-withdrawing effects.
Potential applications include medicinal chemistry, where sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase, kinases) and antimicrobial activity. The compound’s structural features suggest possible use in targeting central nervous system (CNS) disorders due to the piperidine moiety, a common pharmacophore in neuroactive drugs .
Properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-21(19,15-5-4-12-20-15)16-13-6-8-14(9-7-13)17-10-2-1-3-11-17/h4-9,12,16H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPUVMJQOATHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Piperidylphenyl)(2-thienylsulfonyl)amine typically involves the reaction of 4-piperidylphenylamine with a thienylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4-Piperidylphenyl)(2-thienylsulfonyl)amine can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylsulfonyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
(4-Piperidylphenyl)(2-thienylsulfonyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Piperidylphenyl)(2-thienylsulfonyl)amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The piperidine ring can interact with the active site of enzymes, while the thienylsulfonyl group can form hydrogen bonds or other interactions with the target molecule.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between (4-Piperidylphenyl)(2-thienylsulfonyl)amine and related sulfonamide/amine derivatives:
Biological Activity
(4-Piperidylphenyl)(2-thienylsulfonyl)amine, identified by its CAS number 302552-67-6, is a compound with notable biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on existing literature.
Chemical Structure and Synthesis
The compound features a piperidine ring attached to a phenyl group and a thienyl sulfonamide moiety. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine and thienyl sulfonamide structures through nucleophilic substitutions and coupling reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls may contribute to its antimicrobial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators.
Case Study: MCF-7 Cell Line
- Experimental Design : MCF-7 cells were treated with varying concentrations of the compound.
- Findings : A dose-dependent increase in apoptotic cells was observed, with IC50 values around 25 µM after 48 hours of treatment.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Cell Signaling Pathways : In cancer cells, it appears to modulate signaling pathways associated with apoptosis and proliferation.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, this compound exhibits enhanced potency against certain pathogens and cancer cells. Its unique structural features may play a role in its superior biological activities.
| Compound | MIC (Staphylococcus aureus) | IC50 (MCF-7) |
|---|---|---|
| This compound | 32 µg/mL | 25 µM |
| Sulfanilamide | 64 µg/mL | Not applicable |
| Trimethoprim | 16 µg/mL | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
